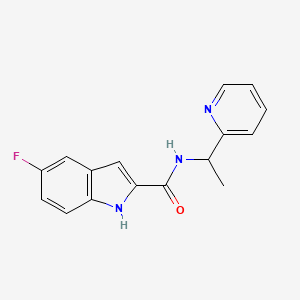
1-(3,3-Dimethylbutan-2-yl)-1-methyl-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylbutan-2-yl)-1-methyl-3-phenylurea, commonly known as DMPU, is a polar aprotic solvent that is widely used in scientific research. It is a colorless liquid that has a high boiling point and is highly soluble in water. DMPU is known for its ability to dissolve a wide range of organic and inorganic compounds, making it a popular choice for a variety of applications in chemistry and biology.
作用機序
The mechanism of action of DMPU is not fully understood, but it is believed to act as a polar aprotic solvent by stabilizing charged species and promoting ion-pair formation. It is also known to interact with hydrogen-bond acceptors and donors, which can affect the reactivity of certain compounds.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical or physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. It has been shown to have some antimicrobial properties, and may have potential as a disinfectant or preservative.
実験室実験の利点と制限
One of the main advantages of DMPU is its ability to dissolve a wide range of organic and inorganic compounds, making it a versatile solvent for a variety of applications. It is also relatively non-toxic and easy to handle. However, DMPU can be expensive and difficult to obtain in large quantities, and it may not be suitable for reactions involving certain functional groups or sensitive compounds.
将来の方向性
There are several potential future directions for research involving DMPU. One area of interest is the development of new synthetic methodologies using DMPU as a solvent or reagent. Another potential application is in the field of biochemistry, where DMPU may have potential as a tool for studying protein structure and function. Additionally, there is interest in exploring the use of DMPU as a solvent for green chemistry applications, where it may offer advantages over traditional solvents in terms of environmental impact and sustainability.
In conclusion, DMPU is a versatile and widely used solvent in scientific research, with a range of applications in chemistry and biology. Its unique properties make it a valuable tool for a variety of experiments, and ongoing research may reveal new potential applications for this important compound.
合成法
DMPU can be synthesized by reacting 3,3-dimethylbutan-2-one with methylamine and phenylisocyanate. The reaction is typically carried out in a solvent such as toluene or benzene, and the resulting product is purified by distillation or chromatography.
科学的研究の応用
DMPU has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and biochemistry. It is commonly used as a solvent for reactions involving strong bases or nucleophiles, as it is able to stabilize these reactive species and prevent unwanted side reactions. DMPU is also used as a cosolvent in polymerization reactions, where it can improve the solubility of monomers and increase the rate of polymerization.
特性
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(14(2,3)4)16(5)13(17)15-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKFJYWPOHYRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

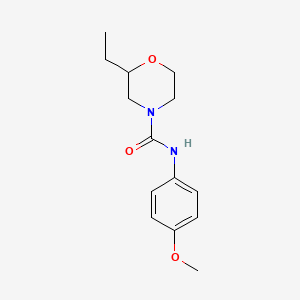

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
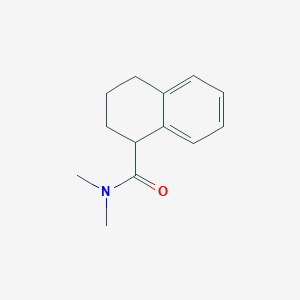
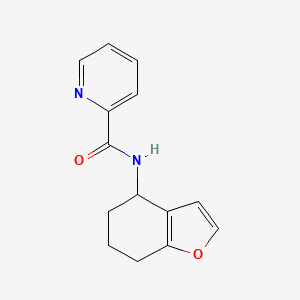

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
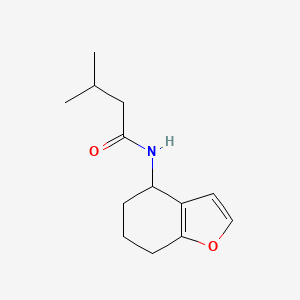
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

